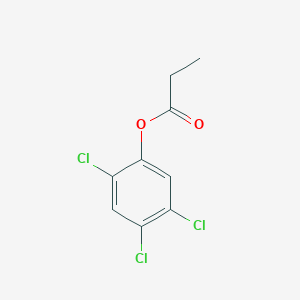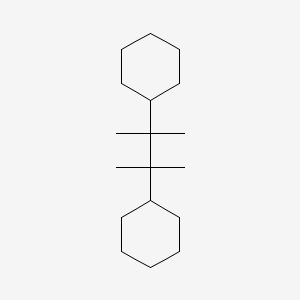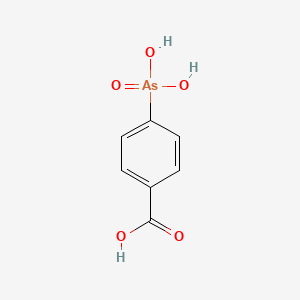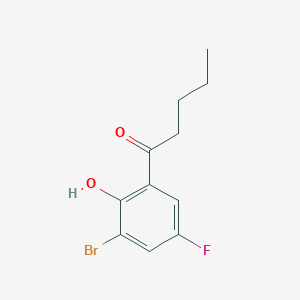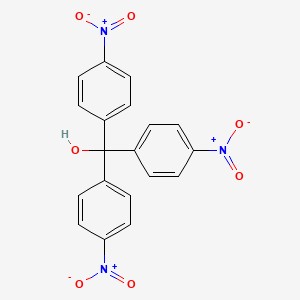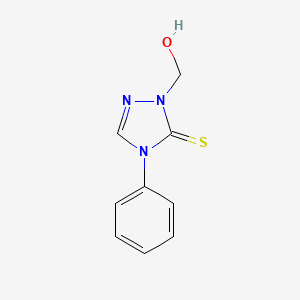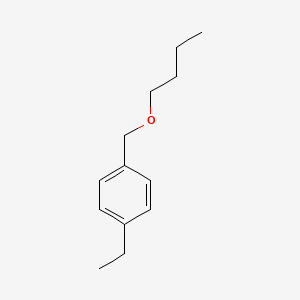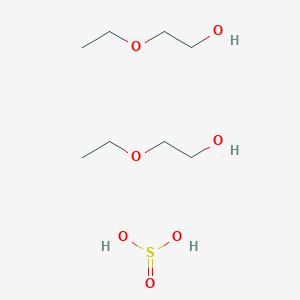
2-Ethoxyethanol;sulfurous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxyethanol, also known as ethylene glycol ethyl ether, is a clear, colorless liquid with a mild odor. It is widely used as a solvent in various industrial and commercial applications due to its ability to dissolve chemically diverse compounds. Sulfurous acid, on the other hand, is a weak and unstable acid formed by dissolving sulfur dioxide in water. The combination of 2-ethoxyethanol and sulfurous acid is of interest in various chemical processes and applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Ethoxyethanol is typically synthesized by the reaction of ethylene oxide with ethanol. This reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:
- Ethylene oxide is reacted with ethanol in the presence of a catalyst.
- The reaction mixture is then distilled to separate 2-ethoxyethanol from other by-products .
Industrial Production Methods
Industrial production of 2-ethoxyethanol follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure efficient production .
化学反応の分析
Types of Reactions
2-Ethoxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethoxyacetic acid.
Reduction: It can be reduced to form ethoxyethanol derivatives.
Substitution: It can undergo substitution reactions to form different ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethoxyacetic acid.
Reduction: Ethoxyethanol derivatives.
Substitution: Various ethers and esters.
科学的研究の応用
2-Ethoxyethanol and sulfurous acid have numerous applications in scientific research:
Chemistry: Used as solvents in organic synthesis and as reagents in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Utilized in pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of coatings, paints, and cleaning agents
作用機序
The mechanism of action of 2-ethoxyethanol involves its ability to dissolve a wide range of compounds due to its polar nature. It interacts with molecular targets through hydrogen bonding and van der Waals forces. In biological systems, it can be metabolized by alcohol dehydrogenase to form ethoxyacetic acid, which can exert toxic effects .
類似化合物との比較
Similar Compounds
2-Propoxyethanol: Similar in structure but with a propyl group instead of an ethyl group.
2-Butoxyethanol: Contains a butyl group instead of an ethyl group.
Ethylene glycol: Lacks the ether group present in 2-ethoxyethanol.
Uniqueness
2-Ethoxyethanol is unique due to its balance of hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances. Its ability to dissolve both polar and non-polar compounds sets it apart from other similar compounds .
特性
CAS番号 |
1119-11-5 |
|---|---|
分子式 |
C8H22O7S |
分子量 |
262.32 g/mol |
IUPAC名 |
2-ethoxyethanol;sulfurous acid |
InChI |
InChI=1S/2C4H10O2.H2O3S/c2*1-2-6-4-3-5;1-4(2)3/h2*5H,2-4H2,1H3;(H2,1,2,3) |
InChIキー |
GKJDRLMQWCTBHN-UHFFFAOYSA-N |
正規SMILES |
CCOCCO.CCOCCO.OS(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)
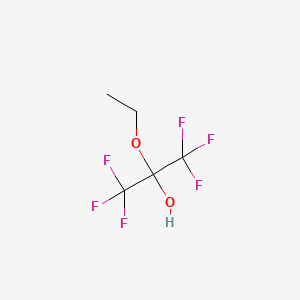

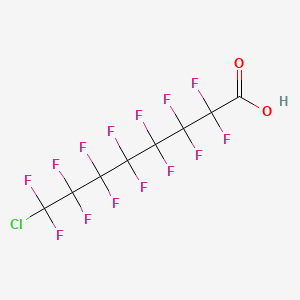

![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
